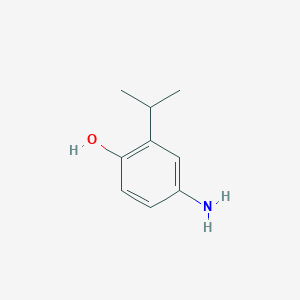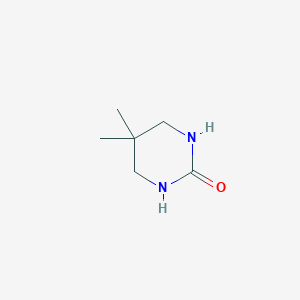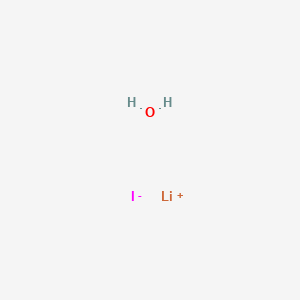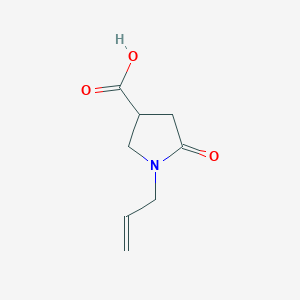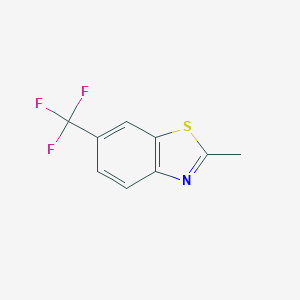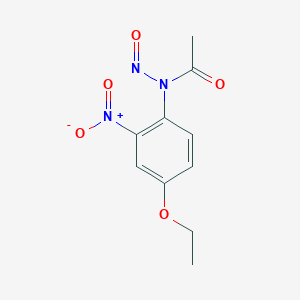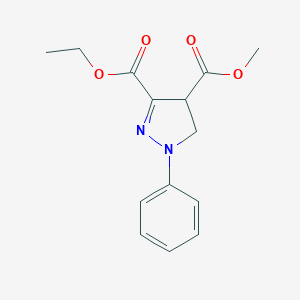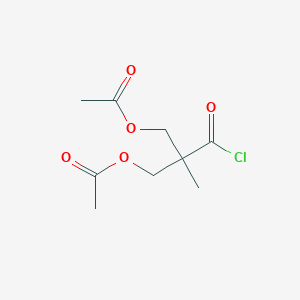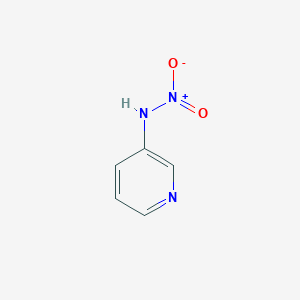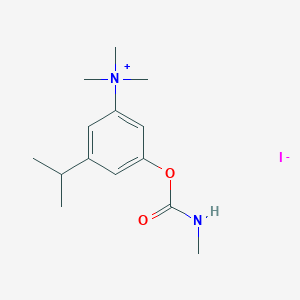
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide is a chemical compound that has been widely used in scientific research for its unique properties. It is a quaternary ammonium salt that is commonly referred to as 'MTT' or 'thiazolyl blue.' The compound is used as a colorimetric assay reagent for the measurement of cell viability and proliferation.
Mecanismo De Acción
The exact mechanism of action of MTT is not fully understood. However, it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The reduction of MTT is dependent on the metabolic activity of the cell, and the amount of formazan produced is directly proportional to the number of viable cells in the sample.
Efectos Bioquímicos Y Fisiológicos
MTT is a non-toxic reagent that does not affect cell growth or metabolism. However, the assay conditions such as the concentration of MTT and the duration of the assay can affect the results. High concentrations of MTT or prolonged incubation times can lead to false-positive results due to the accumulation of formazan in dead cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The MTT assay has several advantages such as being simple, reliable, and widely used in various fields of research. It is also a cost-effective method for the measurement of cell viability and proliferation. However, the assay has some limitations such as being dependent on the metabolic activity of the cell, and the results can be affected by various factors such as the concentration of MTT and the duration of the assay.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One direction is the development of new MTT analogs that can be used for the measurement of other cellular functions such as apoptosis or oxidative stress. Another direction is the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation. Finally, the use of MTT in the development of new drugs or therapeutic strategies for the treatment of various diseases is also a promising future direction.
Conclusion:
In conclusion, Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide or MTT is a widely used colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology. The synthesis of MTT involves the reaction of MTT bromide with iodine in the presence of trimethylamine. The exact mechanism of action of MTT is not fully understood, but it is known that MTT is reduced by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The assay has several advantages such as being simple, reliable, and cost-effective, but it also has some limitations such as being dependent on the metabolic activity of the cell. Finally, there are several future directions for the use of MTT in scientific research, such as the development of new MTT analogs or the combination of MTT with other assays to provide a more comprehensive analysis of cell viability and proliferation.
Métodos De Síntesis
The synthesis of MTT involves the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT bromide) with iodine in the presence of trimethylamine. The reaction results in the formation of MTT iodide, which is then purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research as a colorimetric assay reagent for the measurement of cell viability and proliferation. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in viable cells, resulting in the formation of a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the sample. The assay is simple, reliable, and widely used in various fields of research such as cancer biology, drug discovery, and toxicology.
Propiedades
Número CAS |
18659-39-7 |
|---|---|
Nombre del producto |
Carbamic acid, methyl-, (3-trimethylammonio-m-cumenyl) ester, iodide |
Fórmula molecular |
C14H23IN2O2 |
Peso molecular |
378.25 g/mol |
Nombre IUPAC |
trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10(2)11-7-12(16(4,5)6)9-13(8-11)18-14(17)15-3;/h7-10H,1-6H3;1H |
Clave InChI |
VLKKIGVQMLSFCX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
SMILES canónico |
CC(C)C1=CC(=CC(=C1)OC(=O)NC)[N+](C)(C)C.[I-] |
Sinónimos |
trimethyl-[3-(methylcarbamoyloxy)-5-propan-2-yl-phenyl]azanium iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




